REACTION_CXSMILES
|
[C:1]1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.[CH2:15]([NH:19][CH:20]([C:23]1[CH:28]=[CH:27][C:26](OCC)=[CH:25][CH:24]=1)[CH2:21][NH2:22])CCC>>[CH3:15][NH:19][CH:20]([C:23]1[CH:24]=[CH:25][CH:26]=[C:27]([CH3:1])[CH:28]=1)[CH2:21][NH2:22] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
β-n-butylamino-β-(4-ethoxyphenyl)-ethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(CN)C1=CC=C(C=C1)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CNC(CN)C1=CC(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |